N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGFFFDPIEHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 378.45 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a nitrobenzamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄S |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 896291-06-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the nitro group may influence the compound's reactivity and solubility in biological environments .
Antimicrobial Properties
Research indicates that compounds with similar structural features have shown promising antimicrobial activities. The 2,5-dimethylphenyl scaffold is prevalent in many antimicrobial agents, including those effective against Gram-positive bacteria and drug-resistant strains. For instance, derivatives of this scaffold have been developed into antifungal agents like echinocandins and antibacterial agents such as linezolid .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. These studies often utilize techniques such as:
- Enzyme assays to measure inhibition rates.
- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
Case Studies
- Antibacterial Activity : A study focused on the antibacterial properties of compounds containing the 2,5-dimethylphenyl group found that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis .
- Antifungal Efficacy : Another investigation assessed the antifungal activity of similar compounds against Candida auris, revealing that modifications in the sulfonamide group significantly enhanced their efficacy compared to standard treatments like fluconazole .
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes make it a candidate for drug development targeting various diseases. Its ability to interact with specific molecular targets allows it to modulate biological processes effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in malignant cells while sparing normal cells, potentially through the modulation of cell survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 18.5 | Inhibition of proliferation |
| A549 (Lung) | 20.0 | Modulation of apoptotic pathways |
Antimicrobial Research
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
These findings indicate potential for further development as an antimicrobial agent.
The biological activity of N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, which may lead to inhibition or modulation of their activities.
Comparison with Similar Compounds
Core Structural Analogues: Naphthalene Carboxamides
Key Reference Compounds :
- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC~50~ ≈ 10 µM)
- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC~50~ ≈ 10 µM)
These compounds, reported in , inhibit photosynthetic electron transport (PET) in spinach chloroplasts. While their core structure (naphthalene-carboxamide) differs from the target compound’s pyrrolidine-sulfonyl-benzamide scaffold, critical similarities include:
Divergences :
- Electron-Withdrawing vs. Electron-Donating Effects : The target compound’s nitrobenzamide introduces stronger electron-withdrawing effects compared to the hydroxyl group in naphthalene-carboxamides. This may alter binding affinity or redox interactions in biological systems.
- Molecular Weight : The target compound (417.5 g/mol) is heavier than naphthalene-carboxamides (~300–350 g/mol), which could reduce bioavailability .
Substituent-Driven Analogues: Sulfonamide Derivatives
Example : 1-(2,5-Dimethylphenyl)piperazine (CAS RN: 1013-25-8)
This compound, listed in , shares the 2,5-dimethylphenyl group but lacks the sulfonyl-pyrrolidine and nitrobenzamide moieties. Its piperazine core is more basic than pyrrolidine, suggesting divergent reactivity and solubility profiles .
Functional Group Impact :
- Sulfonyl Group : In the target compound, the sulfonyl group may enhance stability and hydrogen-bonding capacity compared to simple arylpiperazines.
- Nitrobenzamide : The nitro group could confer oxidative stability but may also increase metabolic susceptibility compared to unsubstituted benzamides.
Patent-Based Analogues: Chromen-Pyrazolo[3,4-d]pyrimidines
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () This patented compound shares a sulfonamide group but features a chromen-pyrazolopyrimidine core. Its fluorinated aromatic rings contrast with the target’s methylated phenyl group, highlighting:
- Electron-Withdrawing Fluorine vs. Electron-Donating Methyl : Fluorine substituents increase polarity and may improve target specificity but reduce lipophilicity compared to methyl groups .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Ortho- and para-substituents (e.g., 2,5-dimethylphenyl) optimize steric compatibility in PET inhibitors, as seen in naphthalene-carboxamides .
- Electron Effects : Electron-withdrawing groups (e.g., nitro) enhance redox activity, while electron-donating groups (e.g., methyl) improve lipophilicity. The target compound balances both features.
- Core Flexibility : Pyrrolidine’s conformational flexibility may enable better binding to dynamic enzyme sites compared to rigid naphthalene or chromen cores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
